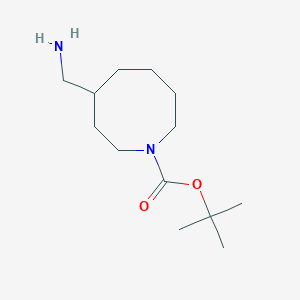

tert-butyl4-(aminomethyl)azocane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(aminomethyl)azocane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26N2O2/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15/h11H,4-10,14H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRAWSJOWTNNZND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(CC1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate typically involves the reaction of azocane derivatives with tert-butyl chloroformate and aminomethyl groups under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

tert-butyl4-(aminomethyl)azocane-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-butyl4-(aminomethyl)azocane-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the study of biological systems and interactions due to its structural properties.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-(aminomethyl)azocane-1-carboxylate involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Key Properties :

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Functional Differences

Substituent Effects: The aminomethyl group in the parent compound enhances nucleophilicity, making it reactive in peptide coupling or alkylation reactions. In contrast, the bromo-benzimidazole derivative (CAS 66967-94-0) introduces aromaticity and halogen-mediated bioactivity, likely targeting DNA or enzymes .

Stereochemical Variations :

- The (S)-enantiomer (CAS 878630-84-3) highlights the role of chirality in drug-receptor interactions, with applications in enantioselective synthesis .

Functional Group Interchange: Replacing aminomethyl with hydroxymethyl (Fluorochem compound) alters polarity and hydrogen-bonding capacity, impacting solubility and derivatization pathways .

Biological Activity

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate (TBAC) is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of TBAC, including its synthesis, structural properties, and implications for medicinal chemistry.

Chemical Structure and Properties

TBAC is characterized by the following molecular formula:

- Chemical Formula : C13H27N2O2

- Molar Mass : 278.82 g/mol

- Structure : The compound features a tert-butyl group, an aminomethyl substituent, and an azocane ring, contributing to its unique chemical properties.

The synthesis of TBAC typically involves multi-step organic reactions, showcasing its versatility as a building block in organic synthesis. Its applications extend to pharmaceutical and agrochemical intermediates, although specific biological mechanisms remain to be fully elucidated.

Research indicates that TBAC may interact with various biological pathways. Notably, it has been suggested to exhibit RORγt modulating activity, which is significant in the context of autoimmune diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). RORγt is a transcription factor crucial for the differentiation of Th17 cells, which produce pro-inflammatory cytokines like IL-17A and IL-17F .

Potential Therapeutic Applications

The modulation of RORγt by TBAC could lead to therapeutic applications in treating conditions associated with excessive Th17 cell activity. This includes:

- Autoimmune Diseases : Such as rheumatoid arthritis and psoriasis.

- Cancer : Potential use in therapies targeting malignancies where Th17 cells play a role in tumor progression.

Case Studies and Research Findings

Several studies have explored the biological implications of compounds structurally related to TBAC. For instance, compounds with similar azocane structures have been investigated for their interactions with cellular pathways involved in cancer and inflammation.

| Compound Name | CAS Number | Biological Activity | Notes |

|---|---|---|---|

| Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate | 325775-44-8 | RORγt modulation | Similar structure with azetidine ring |

| Tert-butyl azetidine-1-carboxylate | 147621-21-4 | Cytotoxic effects | Lacks aminomethyl group |

| Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride | 1188263-67-3 | Anti-inflammatory properties | Features carbamate structure |

These comparisons illustrate that while these compounds share certain functional groups, the presence of specific moieties in TBAC contributes to its distinctive chemical and biological properties.

Future Directions

Further research is necessary to elucidate the specific biological mechanisms through which TBAC exerts its effects. Techniques such as molecular docking studies and bioassays are recommended to explore these interactions in detail. Understanding the pharmacokinetics and bioavailability of TBAC will also be crucial for its development as a therapeutic agent .

Q & A

Q. What are the standard synthesis routes for tert-butyl4-(aminomethyl)azocane-1-carboxylate, and how can purity be optimized?

The compound is typically synthesized via reaction of azocane derivatives with tert-butyl chloroformate, followed by amination to introduce the aminomethyl group. Key steps include:

- Step 1 : Azocane ring functionalization under controlled pH (7–9) and low temperature (0–5°C) to minimize side reactions .

- Step 2 : Amination using reagents like NH₃ or methylamine in polar solvents (e.g., DMF or acetonitrile) .

- Purification : Chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) improves purity. Yield optimization requires monitoring reaction kinetics via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Structural Confirmation : NMR (¹H/¹³C) to verify the tert-butyl group (δ ~1.4 ppm), azocane ring protons (δ 1.6–3.0 ppm), and carboxylate carbonyl (δ ~170 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 279.8 for the hydrochloride salt) .

- Purity Assessment : HPLC with UV detection (λ = 210–254 nm) and elemental analysis for C, H, N content .

Q. What are the common chemical transformations of this compound in organic synthesis?

Key reactions include:

- Deprotection : Acidic cleavage (HCl/dioxane) removes the tert-butyloxycarbonyl (Boc) group, yielding a free amine for further derivatization .

- Acylation : Reaction with activated esters (e.g., NHS esters) to form amides .

- Reductive Amination : Condensation with aldehydes/ketones followed by NaBH₄ reduction .

Advanced Research Questions

Q. How can experimental design address contradictions in reported reaction yields or physicochemical properties?

Discrepancies in melting points or yields often arise from divergent synthesis conditions (e.g., solvent polarity, catalyst loading). To resolve these:

- Systematic Screening : Use Design of Experiments (DoE) to test variables (temperature, pH, solvent) in combinatorial arrays .

- In Situ Monitoring : Real-time FTIR or Raman spectroscopy tracks intermediate formation and reaction completion .

- Reproducibility : Compare batch vs. continuous flow reactors; the latter enhances consistency in industrial-scale protocols .

Q. What methodologies are recommended for studying its interactions with biological targets (e.g., enzymes)?

- In Vitro Assays : Fluorescence polarization or surface plasmon resonance (SPR) to measure binding affinity (Kd) .

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with protein targets (e.g., GPCRs or kinases) .

- Metabolic Stability : Microsomal incubation (human/rat liver microsomes) with LC-MS/MS analysis to assess degradation rates .

Q. How can computational tools enhance the design of derivatives with improved reactivity or selectivity?

- Reaction Path Prediction : Quantum mechanical calculations (DFT) model transition states and activation energies for proposed reactions .

- Machine Learning : Train models on existing reaction databases to predict optimal conditions (solvent, catalyst) for new derivatives .

- ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., logP, bioavailability) early in drug discovery pipelines .

Q. What strategies mitigate challenges in scaling up synthesis while maintaining stereochemical integrity?

- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC for enantiomer separation .

- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during key steps to control stereochemistry .

- Process Analytical Technology (PAT) : Implement inline NMR or IR for real-time monitoring of stereochemical purity .

Q. How do structural modifications (e.g., substituent variation) impact its biological activity?

- SAR Studies : Synthesize analogs with modified azocane rings (e.g., replacing tert-butyl with cyclopropyl) and compare IC50 values in target assays .

- Proteomics : Use affinity pull-down assays coupled with mass spectrometry to identify off-target interactions .

- Crystallography : Solve co-crystal structures with target proteins to guide rational design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.